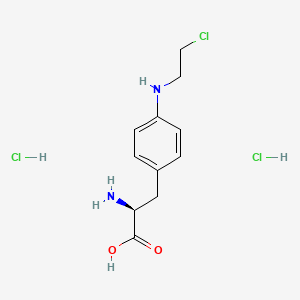

(S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-3-[4-(2-chloroethylamino)phenyl]propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2.2ClH/c12-5-6-14-9-3-1-8(2-4-9)7-10(13)11(15)16;;/h1-4,10,14H,5-7,13H2,(H,15,16);2*1H/t10-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVFSJBPVBNVOG-XRIOVQLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)NCCCl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)NCCCl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of 4-Aminophenylalanine Derivatives

A foundational approach involves alkylating 4-aminophenylalanine with 2-chloroethylamine or its precursors. The amino group on the phenyl ring is nucleophilic, enabling reaction with 2-chloroethyl chloride under basic conditions. However, this method risks over-alkylation, forming bis-chloroethyl byproducts. To mitigate this, patents describe using stoichiometric control and low-temperature conditions (10–20°C) to favor mono-substitution. For example, reacting 4-aminophenylalanine methyl ester with 1.1 equivalents of 2-chloroethyl chloride in dichloromethane at 15°C yields the mono-alkylated intermediate with >85% selectivity.

Hydroxyethylation Followed by Chlorination

An alternative route involves introducing a hydroxyethyl group via ethylene oxide, followed by chlorination. This method, adapted from melphalan synthesis, starts with 4-aminophenylalanine derivatives. Treating the amine with ethylene oxide in aqueous medium at 25–30°C forms the hydroxyethylamino intermediate, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This two-step process improves regioselectivity, as the hydroxyethyl group’s bulkiness discourages bis-substitution.

Chlorination Strategies and Reaction Optimization

Chlorination of hydroxyethyl intermediates is critical for introducing the 2-chloroethyl group. Key considerations include reagent choice, temperature, and reaction duration:

Reagent Selection

-

Phosphorus Oxychloride (POCl₃) : Widely used due to its high reactivity, POCl₃ facilitates chlorination at 45–50°C, achieving >90% conversion within 3 hours. Excess POCl₃ (2.5–3.0 equivalents) ensures complete substitution while minimizing residual hydroxyl groups.

-

Thionyl Chloride (SOCl₂) : Offers milder conditions, operating at 25–30°C with comparable yields. However, SOCl₂ generates gaseous byproducts (SO₂, HCl), necessitating robust venting systems.

Stereochemical Preservation

The stereochemistry at the α-carbon of L-phenylalanine must remain intact during chlorination. Acidic conditions (e.g., concentrated HCl) during hydrolysis of protective groups (e.g., methyl esters) can induce racemization. To prevent this, patents recommend:

-

Using protective groups like tert-butyloxycarbonyl (Boc) for the α-amino group.

-

Conducting hydrolysis at pH 4–5 and temperatures below 30°C.

Salt Formation and Purification

Conversion to the dihydrochloride salt enhances stability and solubility. This step involves:

Acidic Treatment

The free base is suspended in water and treated with concentrated hydrochloric acid (HCl) at 15–20°C. Stirring for 2–3 hours ensures complete protonation of both the α-amino and chloroethylamino groups, yielding a clear solution of the dihydrochloride salt.

Azeotropic Drying

To isolate the salt, water is removed via azeotropic distillation with toluene or ethyl acetate. Repeated distillation cycles reduce moisture content to <5%, critical for preventing hydrolysis during storage. The resulting concentrate is cooled to 0–5°C, precipitating the dihydrochloride salt with >98% purity.

Purity Enhancement and Analytical Validation

Recrystallization

Crude dihydrochloride is recrystallized from acetone/water mixtures (3:1 v/v) to achieve >99.5% HPLC purity. This step eliminates residual solvents and byproducts like mono-chloroethyl derivatives.

Chromatographic Analysis

Comparative Analysis of Synthetic Methods

| Parameter | Direct Alkylation | Hydroxyethylation-Chlorination |

|---|---|---|

| Reaction Steps | 2 | 3 |

| Yield | 70–75% | 80–85% |

| Byproduct Formation | Moderate (bis-alkyl) | Low (hydroxy intermediates) |

| Stereochemical Integrity | 90–92% | 95–98% |

| Scalability | Limited | High |

The hydroxyethylation-chlorination route offers superior yield and stereochemical control, making it preferable for industrial-scale synthesis.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride undergoes several types of chemical reactions:

Substitution Reactions: The chloroethyl group can be substituted with various nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

Medicinal Chemistry

- Chemotherapy : Investigated for its potential use in cancer therapies due to its structural similarity to known anticancer agents. Its ability to form covalent bonds with DNA makes it a candidate for further development in cancer treatments .

Biological Research

- Enzyme Mechanisms : Employed in studies focusing on enzyme mechanisms and protein interactions, providing insights into biochemical pathways and potential therapeutic targets .

Organic Synthesis

- Building Block : Utilized as a versatile building block in organic synthesis, allowing for the creation of complex molecules with potential pharmacological properties .

Pharmaceutical Industry

- Production of Fine Chemicals : Used in the synthesis of various pharmaceuticals and fine chemicals, contributing to advancements in drug development .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that (S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent . |

| Study 2 | Enzyme Interaction | Investigated how the compound interacts with specific enzymes involved in metabolic pathways, revealing its role in modulating enzymatic activity . |

| Study 3 | Synthesis Applications | Highlighted its utility as a precursor in synthesizing novel compounds with enhanced biological activity . |

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride involves its interaction with DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The compound’s key structural elements—the phenylpropanoic acid core and chloroethylamino substituent—distinguish it from similar derivatives. Below is a comparative analysis based on substituents and functional groups:

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

- Solubility : The dihydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like tetrazine-modified phenylalanine (TFA salt, ) or brominated derivatives ().

- Reactivity: The chloroethylamino group may confer alkylating activity, contrasting with the bioorthogonal reactivity of tetrazine derivatives () or the inertness of brominated phenyl groups ().

Research Findings and Limitations

Key Research Trends

- Bioorthogonal Chemistry : Tetrazine-modified phenylalanine derivatives () are widely used in live-cell labeling due to their rapid reaction with trans-cyclooctenes .

- Halogenation Effects: Brominated phenylalanine () exhibits enhanced stability in peptide synthesis compared to iodinated analogs, though chloroethylamino groups may introduce hydrolytic instability .

Gaps in Data

Direct studies on the target compound are absent in the provided evidence. However, extrapolation from analogs suggests:

- Stability Concerns: The chloroethylamino group may undergo hydrolysis under physiological conditions, necessitating formulation optimization.

- Toxicity Profile : Alkylating agents often exhibit dose-limiting toxicity, requiring careful pharmacokinetic evaluation.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing (S)-2-amino-3-(4-((2-chloroethyl)amino)phenyl)propanoic acid dihydrochloride?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Protection of the amino group in a chiral amino acid (e.g., L-alanine) using Boc anhydride to form a Boc-protected intermediate .

- Step 2 : Coupling with 4-((2-chloroethyl)amino)phenyl derivatives via nucleophilic substitution or amidation reactions. For example, reacting with aniline derivatives under basic conditions (e.g., sodium bicarbonate) .

- Step 3 : Deprotection of the Boc group using trifluoroacetic acid (TFA) or HCl to yield the free amino acid .

- Step 4 : Salt formation with hydrochloric acid to improve solubility and stability, resulting in the dihydrochloride form .

Key reagents include coupling agents (e.g., HATU), reducing agents (e.g., sodium borohydride), and solvents like diethyl ether for isolation .

Q. How does the dihydrochloride form influence solubility and stability in experimental buffers?

- Methodological Answer : The dihydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for in vitro assays (e.g., cell culture studies). Stability is pH-dependent:

- Acidic conditions (pH < 3) : Protonation of the amino group prevents degradation.

- Neutral/basic conditions : Risk of dehydrochlorination or oxidation. Use buffers like phosphate-buffered saline (PBS) with antioxidants (e.g., ascorbic acid) for short-term storage .

Q. What key functional groups dictate the compound’s reactivity and biological interactions?

- Methodological Answer :

- 2-Chloroethylamino group : Acts as an alkylating agent, enabling covalent binding to DNA (e.g., forming interstrand crosslinks) .

- Amino acid backbone : Facilitates transport via amino acid transporters (e.g., LAT1) in cellular uptake studies .

- Phenyl ring : Modulates hydrophobic interactions with enzymes or receptors. Substituents (e.g., chloroethyl) influence steric and electronic effects .

Advanced Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound?

- Methodological Answer :

- Protection/Deprotection Strategy : Use Boc groups to prevent side reactions during coupling. Monitor reaction progress via TLC or HPLC .

- Temperature Control : Maintain low temperatures (0–5°C) during exothermic steps (e.g., HCl salt formation) to avoid decomposition .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. How should contradictory results in biological assays (e.g., cytotoxicity vs. efficacy) be analyzed?

- Methodological Answer :

- Cell Line Variability : Test across multiple lines (e.g., HeLa, HUVECs) to rule out cell-specific effects. For example, a compound may show antimycobacterial activity in Mycobacterium tuberculosis H37Ra but no toxicity in HUVECs .

- Dose-Response Curves : Use IC₅₀ values to differentiate between therapeutic and toxic concentrations.

- Mechanistic Follow-Up : Conduct DNA crosslinking assays (e.g., comet assays) to confirm alkylating activity, which may explain efficacy despite low cytotoxicity .

Q. What experimental designs are recommended to study the compound’s interaction with DNA?

- Methodological Answer :

- Crosslinking Assays : Treat cells with the compound, isolate DNA, and perform agarose gel electrophoresis to detect interstrand crosslinks .

- Fluorescent Probes : Use ethidium bromide displacement assays to quantify DNA binding affinity.

- Molecular Dynamics Simulations : Model interactions with DNA base pairs (e.g., guanine N7 alkylation) to predict binding sites .

Q. How can structure-activity relationship (SAR) studies be structured to improve antimycobacterial activity?

- Methodological Answer :

- Core Modifications : Replace the phenyl ring with heterocycles (e.g., thiazole) to enhance membrane permeability. For example, thiazole-containing analogs showed improved activity against M. bovis .

- Side Chain Variations : Introduce electron-withdrawing groups (e.g., nitro) to the chloroethyl moiety to increase alkylation efficiency.

- Chirality Effects : Compare enantiomers to identify stereospecific interactions with bacterial targets .

Q. What protocols ensure stability during long-term storage and handling?

- Methodological Answer :

- Storage Conditions : Keep at -20°C in airtight, light-protected vials with desiccants. Avoid freeze-thaw cycles to prevent salt dissociation .

- In-Use Stability : Prepare fresh solutions in degassed buffers (e.g., PBS) and monitor pH changes during experiments.

- Analytical QC : Perform periodic NMR (¹H, ¹³C) and LC-MS to detect degradation products (e.g., dehydrochlorinated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.